

An In-depth Technical Guide to Benzoylecgonine (CAS No. 519-09-5)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzoylhypaconine*

Cat. No.: *B8069442*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzoylecgonine (BE), the primary metabolite of cocaine. Initially misidentified in the query as "**Benzoylhypaconine**," this document clarifies the chemical identity, CAS number, and properties of Benzoylecgonine. It addresses the conflicting reports in scientific literature regarding its pharmacological activity, presenting evidence for its biological effects, particularly its vasoconstrictive and pro-convulsant properties. This guide is intended for researchers in toxicology, pharmacology, and forensic science, as well as drug development professionals interested in the metabolism and effects of cocaine and its derivatives.

Chemical and Physical Properties

Benzoylecgonine is a tropane alkaloid and the principal urinary metabolite of cocaine. Its chemical structure consists of a benzoyl group attached to the ecgonine backbone.

Table 1: Chemical and Physical Properties of Benzoylecgonine

Property	Value	Source(s)
CAS Number	519-09-5	[1] [2]
Molecular Formula	C ₁₆ H ₁₉ NO ₄	[1] [2]
Molecular Weight	289.33 g/mol	[1]
IUPAC Name	(1R,2R,3S,5S)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid	[1]
Melting Point	195 °C	[3]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.	[4]
Appearance	White crystalline powder	[5]

Pharmacological and Toxicological Profile

Contrary to some reports describing Benzoylecgonine as pharmacologically inactive, a body of evidence suggests it possesses significant biological and toxicological effects.[\[1\]](#)[\[6\]](#) These effects are particularly relevant given that Benzoylecgonine has a longer half-life in the body than cocaine itself.[\[7\]](#)

Vasoconstrictive Effects

Benzoylecgonine has been demonstrated to be a potent vasoconstrictor, in some cases more potent than cocaine itself.[\[8\]](#) This action is believed to contribute to the cardiovascular toxicity associated with cocaine use.

- Mechanism of Action: While cocaine's vasoconstrictive action is primarily mediated through adrenergic transmission, Benzoylecgonine appears to act through a different mechanism involving the influx of extracellular calcium (Ca²⁺) through voltage-gated calcium channels.[\[2\]](#) [\[8\]](#) This leads to constriction of smooth muscle in blood vessels.

Neurological Effects

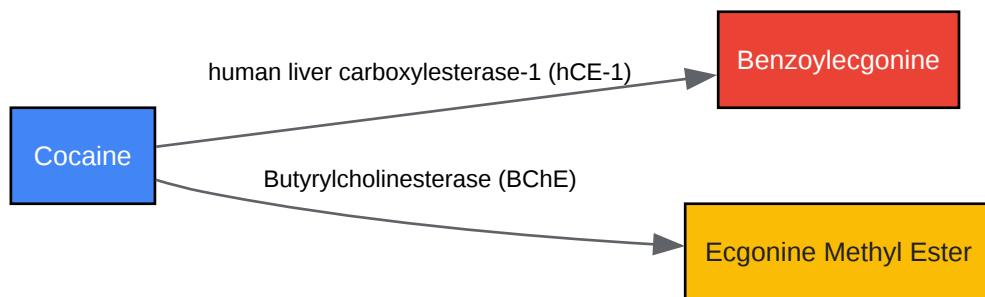
Benzoylecggonine has been shown to induce seizures in animal models.[\[1\]](#)

- Mechanism of Action: The precise signaling pathway for Benzoylecggonine-induced seizures is not fully elucidated but is an area of active research. Studies in rats have shown that intracerebroventricular administration of Benzoylecggonine leads to seizures with a longer latency and different characteristics compared to cocaine-induced seizures, suggesting a distinct mechanism of action.[\[1\]](#)

Cytotoxicity

In vitro studies have demonstrated that Benzoylecggonine is cytotoxic to neuronal and glial cells. [\[9\]](#) Exposure of these cell lines to Benzoylecggonine resulted in cell death, indicating a direct toxic effect on neural tissues.[\[9\]](#)

Table 2: Toxicological Data for Benzoylecggonine


Parameter	Value	Species/Model	Source(s)
Cytotoxicity	Cell death observed at 10 μ M and 50 μ M	NG108-15 (neuronal) and C6 (glial) cell lines	[9]
Vasoconstriction	30.1% \pm 4.96% decrease in arterial diameter at 10 ⁻⁵ M	Isolated cerebral arteries of cats and fetal sheep	[8]
Seizure Induction	0.2 and 0.4 μ mol doses (intracerebroventricular) induced seizures	Juvenile rats	[1]

Metabolism and Pharmacokinetics

Benzoylecggonine is the major metabolite of cocaine, formed primarily in the liver.[\[8\]](#)[\[10\]](#)

Biotransformation of Cocaine to Benzoylecggonine

The primary pathway for the formation of Benzoylecgonine is the hydrolysis of the methyl ester group of cocaine. This reaction is catalyzed by human liver carboxylesterase-1 (hCE-1).^{[8][11]} A smaller portion of cocaine is hydrolyzed by plasma butyrylcholinesterase (BChE) to ecgonine methyl ester.^[8]

[Click to download full resolution via product page](#)

Figure 1. Metabolic pathway of cocaine to Benzoylecgonine.

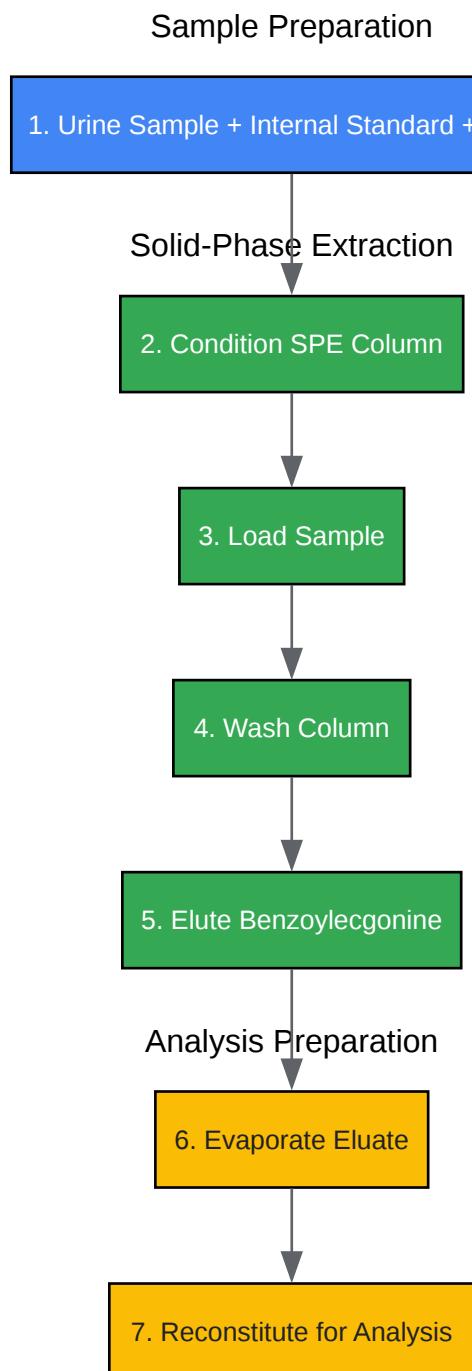
Experimental Protocols

Synthesis of Benzoylecgonine

A common method for the synthesis of Benzoylecgonine involves the hydrolysis of cocaine.

Protocol: Hydrolysis of Cocaine to Benzoylecgonine^[12]

- Preparation of Cocaine Alkaloid: Prepare the free base of cocaine by basification of cocaine HCl in an aqueous 10% potassium hydroxide solution until the pH is greater than 10. Filter the solution and wash the resulting slurry with water. Dry the cocaine base in an oven at 60°C for at least 18 hours.
- Reaction Mixture: In a 50 ml glass-stoppered jacketed flask, add 2.0 g of the dried cocaine alkaloid, 17 g of propylene glycol, and 1.0 g of water.
- Reaction Conditions: Stir the contents and maintain the solution at 50°C under a steady stream of dry nitrogen with an open water condenser.
- Monitoring: Continue the reaction until the concentration of unreacted cocaine is less than 0.1% w/w, as determined by an appropriate analytical method (e.g., HPLC).


- Purification: The resulting Benzoylecgonine can be purified using standard techniques such as recrystallization.

Extraction of Benzoylecgonine from Urine

Solid-phase extraction (SPE) is a widely used technique for the isolation of Benzoylecgonine from biological matrices like urine prior to analysis.

Protocol: Solid-Phase Extraction (SPE) from Urine[3][4][13]

- Sample Preparation: To 1-2 mL of a urine sample, add a deuterated internal standard (e.g., Benzoylecgonine-d3) and 2 mL of 100 mM phosphate buffer (pH 6).
- SPE Column Conditioning: Condition a C18 SPE column by passing 3 mL of methanol, followed by 3 mL of deionized water, and finally 1 mL of 100 mM phosphate buffer (pH 6).
- Sample Loading: Load the prepared urine sample onto the conditioned SPE column.
- Washing: Wash the column sequentially with 3 mL of deionized water, 1 mL of 100 mM HCl, and 1 mL of methanol.
- Elution: Elute the Benzoylecgonine from the column with 3 mL of a mixture of Methylene chloride:Isopropanol:Ammonium Hydroxide (78:20:2).
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at a temperature below 50°C. Reconstitute the residue in a suitable solvent for the subsequent analytical technique (e.g., 50 µL of PFPA for GC-MS analysis).

[Click to download full resolution via product page](#)

Figure 2. Workflow for the solid-phase extraction of Benzoylecgonine.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold-standard methods for the confirmation and quantification of Benzoylecgonine.

4.3.1. GC-MS Analysis[13][14][15]

- **Derivatization:** Due to its carboxylic acid functional group, Benzoylecgonine requires derivatization prior to GC-MS analysis to improve its volatility and chromatographic properties. Common derivatizing agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or pentafluoropropionic anhydride (PFPA).
- **Instrumentation:** A gas chromatograph coupled to a mass spectrometer operating in selected ion monitoring (SIM) mode is typically used.
- **Typical GC Conditions:**
 - Column: Elite-5 (5% Phenyl/95% Methyl Silicone), 12 m x 0.200 mm x 0.33 µm
 - Carrier Gas: Helium at 2 mL/min
 - Oven Program: Initial temperature 100°C, hold for 0.5 min, ramp at 20°C/min to 310°C, hold for 4 min.
- **Mass Spectrometry:** Monitoring of characteristic ions of the derivatized Benzoylecgonine and its deuterated internal standard allows for sensitive and specific quantification.

4.3.2. LC-MS/MS Analysis[16][17]

- **Advantage:** LC-MS/MS analysis typically does not require a derivatization step, simplifying sample preparation.
- **Instrumentation:** A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- **Typical LC Conditions:**
 - Column: Poroshell 120 EC-C18, 3 x 50 mm, 2.7 µm

- Mobile Phase: Isocratic or gradient elution with a mixture of aqueous formic acid and an organic solvent like acetonitrile or methanol.
- Mass Spectrometry: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for Benzoylecgonine and its internal standard, providing high selectivity and sensitivity.

Conclusion

Benzoylecgonine, the primary metabolite of cocaine, is a molecule of significant interest to the scientific community, particularly in the fields of toxicology and forensic science. While often cited as being pharmacologically inactive, compelling evidence demonstrates its potent vasoconstrictive effects and its ability to induce seizures, highlighting the need for a more nuanced understanding of its toxicological profile. This guide provides a foundational resource for researchers, summarizing the key chemical and physical properties of Benzoylecgonine, its known biological activities and mechanisms, and detailed experimental protocols for its synthesis and analysis. Further research is warranted to fully elucidate the signaling pathways involved in its toxic effects, which could inform the development of improved treatments for cocaine-related medical emergencies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Seizures induced by the cocaine metabolite benzoylecgonine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cocaine and benzoylecgonine constrict cerebral arteries by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation of benzoylecgonine from urine using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Metabolic Enzymes of Cocaine Metabolite Benzoylecgonine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzoylecgonine | Drug Dictionary | AttoLife [attolife.co.uk]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Sub-lethal toxicity and elimination of the cocaine metabolite, benzoylecgonine: a narrative review - Wang - Annals of Palliative Medicine [apm.amegroups.org]
- 9. Cytotoxicity of the cocaine metabolite benzoylecgonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cocaine: An Updated Overview on Chemistry, Detection, Biokinetics, and Pharmacotoxicological Aspects including Abuse Pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. US6790857B2 - Benzoylecgonine compositions and methods for producing them - Google Patents [patents.google.com]
- 13. gcms.labrulez.com [gcms.labrulez.com]
- 14. scispec.co.th [scispec.co.th]
- 15. journal-imab-bg.org [journal-imab-bg.org]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. lcms.cz [lcms.cz]
- To cite this document: BenchChem. [An In-depth Technical Guide to Benzoylecgonine (CAS No. 519-09-5)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8069442#benzoylhypaconine-cas-number-and-properties\]](https://www.benchchem.com/product/b8069442#benzoylhypaconine-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com